molecular formula C7H11BrO2 B068926 Allyl 4-bromobutyrate CAS No. 178215-45-7

Allyl 4-bromobutyrate

Cat. No.: B068926
CAS No.: 178215-45-7
M. Wt: 207.06 g/mol
InChI Key: KGXWKENTBDJHOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl 4-bromobutyrate can be synthesized through the allylic bromination of alkenes using N-bromosuccinimide (NBS) as a reagent. This reaction typically occurs in the presence of a solvent like tetrachloride (CCl4) and involves a radical chain mechanism . Another method involves the use of sodium bromide and sulfuric acid, which has been employed for the preparation of similar alkyl bromides .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes, utilizing efficient and cost-effective methods to ensure high yields and purity. The specific conditions and reagents may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: Allyl 4-bromobutyrate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution: Formation of allyl butyrate or other substituted esters.

    Oxidation: Production of 4-bromobutyric acid or related carboxylic acids.

    Reduction: Generation of 4-bromobutanol or similar alcohols.

Scientific Research Applications

Allyl 4-bromobutyrate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of allyl 4-bromobutyrate involves its reactivity as an allyl ester. The compound can undergo radical chain reactions, particularly in the presence of N-bromosuccinimide (NBS), leading to the formation of bromine radicals. These radicals can further react with various substrates, facilitating the synthesis of desired products .

Comparison with Similar Compounds

    Allyl bromide: Another allyl ester with similar reactivity but different applications.

    4-bromobutyric acid: A related compound with a carboxylic acid functional group instead of an ester.

    Allyl butyrate: Similar structure but lacks the bromine atom.

Uniqueness: Allyl 4-bromobutyrate is unique due to its combination of an allyl group and a bromobutyrate moiety, which imparts specific reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of complex organic compounds .

Properties

IUPAC Name

prop-2-enyl 4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-2-6-10-7(9)4-3-5-8/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXWKENTBDJHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426626
Record name ALLYL 4-BROMOBUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178215-45-7
Record name ALLYL 4-BROMOBUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromobutryl chloride (18.6 g) was treated with allyl alcohol (5.8 g) in the presence of pyridine (8 g) in dry dichloromethane at 0° C. for 0.5 hours. The solution was treated with aqueous HCl and warmed to room temperature. The organic layer was separated, washed with saturated aqueous brine, dried (MgSO4) and evaporated to give the title compound as a colourless oil, 19.7 g, 95% yield
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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